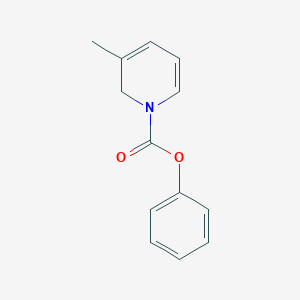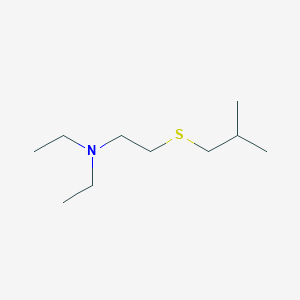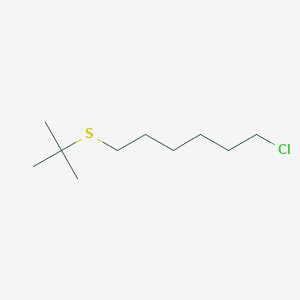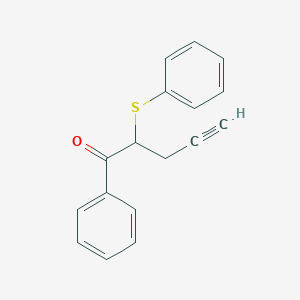
Di(tetradec-5-en-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(tetradec-5-en-1-yl)mercury is an organomercury compound with the chemical formula C28H54Hg. It is characterized by the presence of two tetradec-5-en-1-yl groups attached to a central mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(tetradec-5-en-1-yl)mercury typically involves the reaction of tetradec-5-en-1-yl halides with mercury salts. One common method is the reaction of tetradec-5-en-1-yl chloride with mercuric chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Safety measures are also crucial due to the toxic nature of mercury compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Di(tetradec-5-en-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and corresponding hydrocarbons.
Substitution: The tetradec-5-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury and alkenes.
Wissenschaftliche Forschungsanwendungen
Di(tetradec-5-en-1-yl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its direct use.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Di(tetradec-5-en-1-yl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to sulfhydryl groups, disrupting normal cellular functions and leading to toxic effects. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Phenylmercury (C6H5Hg+)
Comparison
Di(tetradec-5-en-1-yl)mercury is unique due to its long alkyl chains, which influence its chemical properties and interactions. Compared to methylmercury and ethylmercury, it has a higher molecular weight and different solubility characteristics. Its toxicity profile may also differ due to the presence of the tetradec-5-en-1-yl groups, which can affect its distribution and metabolism in biological systems.
Eigenschaften
| 113714-66-2 | |
Molekularformel |
C28H54Hg |
Molekulargewicht |
591.3 g/mol |
IUPAC-Name |
bis(tetradec-5-enyl)mercury |
InChI |
InChI=1S/2C14H27.Hg/c2*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h2*9,11H,1,3-8,10,12-14H2,2H3; |
InChI-Schlüssel |
UUPVWJXFKYCLNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCC[Hg]CCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)

